4-(t-Butoxy)butyltri-isopropylsilylether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H38O2Si |
|---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H38O2Si/c1-14(2)20(15(3)4,16(5)6)19-13-11-10-12-18-17(7,8)9/h14-16H,10-13H2,1-9H3 |
InChI Key |
ZNHLTTSDYOGPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCOC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 T Butoxy Butyltri Isopropylsilylether
Selective Cleavage of the Triisopropylsilyl (TIPS) Ether
The triisopropylsilyl (TIPS) ether is a common protecting group for alcohols. Its removal, or desilylation, can be achieved under specific acidic or fluoride-induced conditions.
Acid-Mediated Desilylation Mechanisms
The acid-catalyzed cleavage of silyl (B83357) ethers, including TIPS ethers, is a well-established method for their removal. The reaction mechanism typically involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. masterorganicchemistry.commasterorganicchemistry.com The protonated silyl ether is then susceptible to nucleophilic attack.
The general mechanism proceeds as follows:
Protonation: The ether oxygen is protonated by a strong acid, forming an oxonium ion. This makes the oxygen a better leaving group. masterorganicchemistry.com
Nucleophilic Attack: A nucleophile, often the conjugate base of the acid or water present in the reaction mixture, attacks the silicon atom. youtube.com This can proceed through an S\N2-like pathway. masterorganicchemistry.com
Cleavage: The carbon-oxygen bond is cleaved, releasing the alcohol and forming a silyl halide or silanol (B1196071).
The rate of acid-mediated desilylation is highly dependent on the steric bulk of the silyl group. wikipedia.org Generally, the stability of silyl ethers to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com This trend highlights the significant steric hindrance provided by the three isopropyl groups of the TIPS ether, making it more stable under acidic conditions compared to less bulky silyl ethers. wikipedia.orghighfine.com
Fluoride-Induced Desilylation Mechanisms
Fluoride (B91410) ions are highly effective reagents for the cleavage of silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. organic-chemistry.org Tetrabutylammonium fluoride (TBAF) is the most commonly used fluoride source for this purpose. fiveable.meyoutube.comcommonorganicchemistry.com
The mechanism of fluoride-induced desilylation involves:
Nucleophilic Attack: The fluoride ion acts as a potent nucleophile and attacks the silicon atom of the TIPS ether. fiveable.me
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate. stackexchange.comchem-station.com
Cleavage: The silicon-oxygen bond is broken, releasing the alkoxide, which is subsequently protonated during workup to yield the alcohol. youtube.com The driving force for this reaction is the formation of the very strong Si-F bond. organic-chemistry.org
Fluoride-mediated deprotection is known for its mild and selective nature, often allowing for the removal of silyl ethers without affecting other functional groups. fiveable.me However, the reaction conditions can be tailored to achieve selectivity between different silyl ethers. For instance, the steric bulk of the TIPS group can sometimes allow for the selective removal of other silyl ethers in its presence. gelest.com
Orthogonality with Other Protecting Groups
The concept of "orthogonal" protecting groups is central to complex molecule synthesis, allowing for the selective removal of one protecting group without affecting others. The TIPS group exhibits a distinct reactivity profile that allows for its selective cleavage in the presence of various other protecting groups.
The relative stability of common silyl ethers under acidic and basic conditions is a key factor in achieving selectivity.
| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Base |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data sourced from various chemical literature. wikipedia.orghighfine.comharvard.edu
This table illustrates that TIPS ethers are significantly more stable to acid hydrolysis than many other common silyl ethers, such as TMS, TES, and TBDMS. wikipedia.orghighfine.com This difference in stability allows for the selective deprotection of less hindered silyl ethers with acid while the TIPS group remains intact. stackexchange.com
Conversely, fluoride-based reagents can often cleave TIPS ethers while leaving other acid-labile groups, such as t-butyl ethers or acetals, untouched. libretexts.org The selective removal of a TIPS ether in the presence of a t-butyl ether is a common synthetic strategy. The choice of deprotection conditions (e.g., acid vs. fluoride) allows for the selective unveiling of either the alcohol or the group protected by the t-butoxy moiety.
Furthermore, TIPS ethers are generally stable to a wide range of other reaction conditions, including many oxidative and reductive methods, as well as organometallic reagents. uwindsor.ca This broad compatibility makes the TIPS group a valuable tool in multistep synthesis, where orthogonality is paramount.
Selective Cleavage of the t-Butoxy Ether
The t-butoxy group, a type of tert-butyl ether, is another widely used protecting group for alcohols. Its cleavage is typically achieved under acidic conditions.
Acidic Hydrolysis Mechanisms
The acid-catalyzed cleavage of t-butyl ethers proceeds through a different mechanism than that of primary or secondary ethers. libretexts.org Due to the stability of the intermediate tertiary carbocation, the reaction follows an S\N1 or E1 pathway. libretexts.orglibretexts.org
The mechanism for the acidic hydrolysis of a t-butyl ether is as follows:
Protonation: The ether oxygen is protonated by a strong acid. libretexts.orgyoutube.com
Formation of a Carbocation: The protonated ether cleaves to form a relatively stable tertiary carbocation (the t-butyl cation) and the corresponding alcohol. youtube.comvaia.com This is the rate-determining step.
Fate of the Carbocation: The t-butyl carbocation can then undergo one of two pathways:
Elimination (E1): It can lose a proton to form isobutylene (B52900), a gaseous byproduct. libretexts.orgstackexchange.com
Substitution (S\N1): It can be trapped by a nucleophile, such as water or the conjugate base of the acid, to form t-butanol or a t-butyl ester, respectively. stackexchange.com
The use of acids like trifluoroacetic acid (TFA) often favors the formation of isobutylene. libretexts.orgstackexchange.com This reaction is generally fast and can occur at moderate temperatures. libretexts.org The formation of a volatile byproduct can be advantageous as it is easily removed from the reaction mixture. semanticscholar.org
Reductive Cleavage Strategies
While acidic hydrolysis is the most common method for cleaving t-butyl ethers, some reductive cleavage strategies have been developed, although they are less frequently employed for this specific protecting group. Generally, ethers are quite stable and resistant to cleavage. pearson.commasterorganicchemistry.com
One reported method involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation ("magic blue"), in the presence of a hydrosilane like triethylsilane. acs.orgnih.govacs.org This system can catalytically cleave the C-O bond of t-butyl ethers under mild conditions, avoiding the need for strong acids. acs.orgnih.govacs.org The proposed mechanism involves the activation of the Si-H bond by the radical cation, leading to the reductive cleavage of the t-butyl group. acs.org
Other reductive methods for ether cleavage exist but are often harsh and may not be compatible with a wide range of functional groups, making the acid-mediated pathway the preferred method for the deprotection of t-butyl ethers in most synthetic contexts. nih.gov
Oxidative Cleavage Methodsresearchgate.net
The oxidative cleavage of silyl ethers provides a direct route to carbonyl compounds from protected alcohols, potentially reducing the number of steps in a synthetic sequence. lookchem.com For 4-(t-Butoxy)butyltri-isopropylsilylether, this transformation would involve the conversion of the C-O-Si bond to a carbonyl group, yielding 4-(t-Butoxy)butanal. The tri-isopropylsilyl (TIPS) group is one of the more sterically hindered and robust silyl protecting groups, making its cleavage, oxidative or otherwise, more challenging than that of smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether. lookchem.comlibretexts.org
Various methods for the oxidative cleavage of silyl ethers have been developed, though many require harsh conditions or transition-metal catalysts, particularly for robust ethers like TIPS. lookchem.com One notable method involves the use of oxoammonium salts, such as 4-acetamido-TEMPO tetrafluoroborate (B81430) (Bobbitt's salt). Research has shown that while this method is effective for tert-butyldimethylsilyl (TBS) ethers, its application to more hindered TIPS ethers is viable but can present challenges. lookchem.com Specifically, the cleavage of TIPS ethers can result in the formation of the corresponding silanol (tri-isopropylsilanol), which may be difficult to separate from the desired aldehyde product. lookchem.com
The general conditions for such transformations often require elevated temperatures and specific solvent systems to achieve reasonable conversion rates. For instance, reactions may be conducted in a mixture of dichloromethane (B109758) and acetonitrile (B52724) at 40°C for extended periods. lookchem.com The choice of oxidant and reaction conditions is critical to ensure selective cleavage of the silyl ether without affecting the t-butyl ether or the alkane chain.
Table 1: Representative Conditions for Oxidative Cleavage of Silyl Ethers
| Reagent System | Silyl Ether Type | Product(s) | Typical Conditions | Ref. |
|---|---|---|---|---|
| 4-NHAc-TEMPO⁺BF₄⁻ / 2,6-lutidine | Primary TBS Ether | Aldehyde | CH₂Cl₂–MeCN (8:2), 40°C, 72h | lookchem.com |
| 4-NHAc-TEMPO⁺BF₄⁻ / 2,6-lutidine | Primary TIPS Ether | Aldehyde, Silanol | CH₂Cl₂–MeCN (8:2), 40°C | lookchem.com |
Reactivity of the Alkane Linker
The butyl chain in this compound serves as a simple, flexible spacer between the two ether functionalities. Like typical alkanes, this linker is generally unreactive due to the strength and non-polar nature of its C-C and C-H bonds. lkouniv.ac.in It is stable towards a wide range of common reagents, including dilute acids, bases, and mild oxidizing or reducing agents. libretexts.org
Functionalization of the Butyl Chain
Direct functionalization of the butyl chain presents a significant synthetic challenge due to its inherent inertness. Any attempt at C-H activation or functionalization must compete with the reactivity of the two ether groups. Most reagents capable of reacting with alkane C-H bonds, such as strong oxidants or radical initiators, would likely lead to the cleavage of the more labile ether linkages first.
The silicon-carbon bond is strong and generally stable, but electrophilic cleavage can occur under harsh acidic conditions. lkouniv.ac.in However, the primary challenge remains the selective reaction at a specific C-H bond on the butyl chain without disrupting the protecting groups. Hypothetically, strategies for late-stage C-H functionalization could be explored, but these would require highly selective catalysts designed to differentiate between the various C-H bonds in the molecule and tolerate the Lewis basic oxygen atoms of the ethers. Such selective functionalization remains a complex and largely unresolved problem in organic synthesis for this type of substrate.
Stability Profile under Diverse Reaction Conditions
TIPS Ether Stability: The tri-isopropylsilyl group is a highly robust silyl ether, prized for its steric bulk. This bulk provides significant stability against hydrolysis under both acidic and basic conditions compared to smaller silyl ethers. wikipedia.org
Acidic Conditions: While resistant to mild acids, the TIPS group can be cleaved by strong acids. The relative resistance to acid-catalyzed hydrolysis follows the general trend: TMS < TBS < TIPS. wikipedia.org
Basic Conditions: TIPS ethers are generally stable to a wide range of basic conditions. wikipedia.org
Fluoride-Mediated Cleavage: The most common and effective method for cleaving silyl ethers is through the use of fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond. libretexts.orgorganic-chemistry.org This method is highly selective for silyl ethers and typically does not affect other functional groups like t-butyl ethers.
t-Butyl Ether Stability: The tert-butyl ether is known for its exceptional stability under basic and nucleophilic conditions. researchgate.net
Acidic Conditions: This group is sensitive to strong acids. Cleavage proceeds readily via an SN1 mechanism, where protonation of the ether oxygen is followed by the loss of the stable tert-butyl carbocation. libretexts.orgwikipedia.org Reagents like trifluoroacetic acid can efficiently cleave t-butyl ethers. libretexts.org
Basic Conditions: The t-butyl ether is extremely stable in the presence of bases, making it an excellent protecting group for alcohols during reactions involving organometallics, hydrides, or other strong nucleophiles/bases. researchgate.net
The complementary nature of these two protecting groups means that the TIPS ether can be selectively removed with fluoride ions while leaving the t-butyl ether intact. Conversely, while selective cleavage of the t-butyl ether with acid in the presence of a TIPS ether is challenging, it may be possible under carefully controlled acidic conditions, although concomitant loss of the TIPS group is likely.
Table 2: Stability of Functional Groups in this compound
| Condition / Reagent Type | TIPS Ether Moiety | t-Butyl Ether Moiety | Butyl Linker |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI, TFA) | Labile | Labile (cleavage via SN1) | Stable |
| Weak Acid (e.g., Acetic Acid) | Generally Stable | Stable | Stable |
| Strong Base (e.g., NaOH, LDA) | Stable | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Labile (cleaved) | Stable | Stable |
| Nucleophiles (e.g., Grignard) | Stable | Stable | Stable |
| Mild Oxidants (e.g., PCC, DMP) | Stable | Stable | Stable |
| Strong Oxidants (e.g., KMnO₄) | Potentially Labile | Potentially Labile | Potentially Labile |
| Catalytic Hydrogenation | Stable | Stable | Stable |
Strategic Applications in Multi Step Organic Synthesis
4-(t-Butoxy)butyltri-isopropylsilylether as a Bifunctional Protecting Reagent
The primary utility of this compound lies in its capacity to act as a bifunctional protecting reagent, allowing for the simultaneous protection of two hydroxyl groups within a molecule. The distinct chemical nature of the TIPS and t-butyl ethers facilitates selective deprotection, a crucial aspect in the synthesis of polyfunctionalized molecules.
Dual Protection of Hydroxyl Functionalities in Complex Substrates
In the synthesis of complex molecules such as natural products and pharmaceuticals, it is often necessary to differentiate between multiple hydroxyl groups. This compound can be employed to protect two distinct hydroxyl groups, for instance, a primary and a secondary alcohol, in a single step. The general stability of silyl (B83357) ethers and t-butyl ethers towards a wide range of reagents makes them ideal for multi-step synthetic sequences. jocpr.com
The protection strategy involves the sequential or one-pot reaction of a diol with reagents that introduce the TIPS and t-butyl ether moieties, respectively. However, using a pre-functionalized reagent like this compound offers a more convergent approach. For instance, the terminal hydroxyl group of the reagent can be converted into a leaving group, such as a tosylate or a halide, to facilitate alkylation of one hydroxyl group in a substrate, while the silyl group can be introduced via silylation of another hydroxyl group.
| Protecting Group | Abbreviation | Common Reagents for Introduction |
| tert-Butyl ether | t-Bu | Isobutylene (B52900), tert-Butyl bromide |
| Tri-isopropylsilyl ether | TIPS | TIPS-Cl, TIPS-OTf |
Differential Deprotection Strategies
The strategic advantage of using this compound stems from the orthogonal nature of the two protecting groups. jocpr.comthieme-connect.de The TIPS group is labile under fluoride-mediated cleavage conditions, while the t-butyl ether is stable to these conditions but can be removed under strongly acidic conditions. thieme-connect.deorganic-chemistry.org This differential reactivity allows for the selective unmasking of one of the protected hydroxyl groups, enabling further functionalization at that specific site.
The selective deprotection of the TIPS ether is typically achieved using fluoride (B91410) sources such as tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de Conversely, the t-butyl ether is resistant to these conditions but can be cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. organic-chemistry.org This orthogonality is a powerful tool in synthetic planning, allowing for a programmed sequence of reactions.
| Protecting Group | Deprotection Conditions | Stability |
| TIPS ether | TBAF, HF-Pyridine | Stable to mildly acidic and basic conditions |
| t-Butyl ether | TFA, HCl | Stable to fluoride ions and basic conditions |
Utilization as a Versatile Synthetic Building Block
Beyond its role as a protecting reagent, this compound can serve as a versatile four-carbon building block, introducing a functionalized chain into a target molecule. The orthogonally protected termini allow for the sequential introduction of different molecular fragments.
Role in Carbon-Carbon Bond Forming Reactions
The hydrocarbon chain of this compound can be functionalized to participate in various carbon-carbon bond-forming reactions. organic-chemistry.org For example, conversion of the hydroxyl group to a halide or tosylate would generate an electrophilic building block suitable for reactions with organometallic reagents such as Grignard reagents or organocuprates.
Alternatively, the carbon chain can be modified to contain a nucleophilic center. For instance, deprotonation at a carbon atom alpha to a suitable activating group (if installed) would allow for alkylation reactions. The stability of the TIPS and t-butyl ethers under many organometallic reaction conditions is a key advantage. vanderbilt.edu
| Reaction Type | Reagent Class | Protecting Group Compatibility |
| Grignard Reaction | Organomagnesium halides | Generally compatible with silyl and t-butyl ethers |
| Gilman Cuprate Addition | Organocuprates | Generally compatible with silyl and t-butyl ethers |
| Wittig Reaction | Phosphonium ylides | Generally compatible with silyl and t-butyl ethers |
Precursor for Advanced Heterocyclic or Carbocyclic Architectures
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of heterocyclic and carbocyclic systems. researchgate.netresearchgate.netnih.gov Following selective deprotection, the newly revealed functional groups can participate in intramolecular cyclization reactions.
For instance, selective deprotection of the TIPS ether to reveal a primary alcohol, followed by oxidation to an aldehyde, could be followed by an intramolecular reaction with a nucleophile introduced at the other end of the molecule after deprotection of the t-butyl ether. This strategy could lead to the formation of various ring systems, with the size of the ring being determined by the length of the linker and the nature of the subsequent synthetic transformations.
Integration into Total Synthesis Efforts of Complex Molecules
The application of bifunctional linkers with orthogonal protecting groups is a powerful strategy in the synthesis of natural products and other complex organic molecules. tcichemicals.com The ability to selectively unmask and functionalize different parts of a molecule is crucial for the construction of intricate three-dimensional structures. The principles of orthogonal protection and selective deprotection embodied by this compound are central to modern synthetic organic chemistry.
Influence of Steric and Electronic Factors on Reactivity and Selectivity
The reactivity and selectivity of this compound in multi-step organic synthesis are significantly governed by the steric and electronic properties of its two key functional groups: the t-butoxy group and the tri-isopropylsilyl (TIPS) ether. These groups, positioned at opposite ends of a flexible butyl chain, exert distinct influences that can be strategically exploited in complex molecular constructions.
The bulky nature of both the t-butoxy and the tri-isopropylsilyl groups is a primary determinant of the molecule's reactivity. Steric hindrance, the obstruction of a reaction at a particular site due to the size of neighboring groups, plays a crucial role. The tri-isopropylsilyl group, with its three bulky isopropyl substituents attached to the silicon atom, creates a sterically congested environment around the silylated oxygen atom. wikipedia.orgresearchgate.net This significant steric bulk makes the TIPS ether highly resistant to cleavage under conditions that might remove less hindered silyl ethers, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. wikipedia.org This differential stability is a cornerstone of selective deprotection strategies in the synthesis of polyhydroxylated natural products.
Similarly, the t-butyl group of the t-butoxy ether presents considerable steric bulk. This can influence reactions occurring at or near the t-butoxy end of the molecule. For instance, in reactions involving the modification of the butyl chain, the t-butyl group can direct reagents to attack less hindered positions, thereby controlling regioselectivity.
From an electronic standpoint, the oxygen atoms in both the t-butoxy and the TIPS ether groups are electron-donating due to the presence of lone pairs. However, the silicon atom in the TIPS ether can also accept electron density into its d-orbitals, a factor that influences its stability and reactivity. Silyl ethers are generally more electron-releasing than alkyl ethers, which can impact the reactivity of adjacent functional groups. nih.govresearchgate.net This electronic effect can render certain positions on the butyl chain more or less susceptible to electrophilic or nucleophilic attack.
The interplay of these steric and electronic factors allows for a high degree of control in synthetic sequences. For example, the robust nature of the TIPS ether allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the silylated alcohol. Conversely, the t-butyl ether is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, providing an orthogonal deprotection strategy relative to the fluoride-mediated cleavage of the TIPS ether. harvard.edu
The following table summarizes the general influence of the steric and electronic factors of the constituent groups of this compound on its reactivity and selectivity, based on established principles of organic chemistry.
| Functional Group | Dominant Factor | Influence on Reactivity | Influence on Selectivity | Typical Cleavage Conditions |
|---|---|---|---|---|
| Tri-isopropylsilyl (TIPS) Ether | Steric Hindrance | Decreased reactivity towards cleavage compared to less bulky silyl ethers. wikipedia.org | High selectivity in protection of primary alcohols over secondary or tertiary alcohols. | Fluoride ion sources (e.g., TBAF). harvard.edu |
| t-Butoxy Ether | Steric Hindrance | Generally unreactive under many conditions, serving as a stable protecting group. pearson.com | Can direct reactions to less hindered positions on the butyl chain. | Strong acidic conditions. researchgate.net |
| Butyl Chain | Electronic Effects (Inductive) | Can be influenced by the electron-donating nature of the terminal ether and silyl ether groups. | Regioselectivity of reactions along the chain can be affected by the steric bulk of the terminal groups. | N/A (Represents the molecular backbone) |
In the context of a bifunctional molecule like this compound, these effects can also be transmitted through the flexible butyl chain, although this influence is generally modest. The primary utility of this compound lies in its ability to introduce a protected hydroxyl group (as the TIPS ether) and a stable ether linkage (the t-butoxy group) into a synthetic intermediate, with the option for selective deprotection at later stages. The significant difference in the steric and electronic nature of the two protecting groups is the key to their strategic application in multi-step organic synthesis.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(t-Butoxy)butyltri-isopropylsilylether, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation
The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structural integrity of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the steric bulk of the protecting groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the t-butyl group, the tri-isopropylsilyl group, and the central butyl chain. The t-butyl group will present as a sharp singlet, integrating to nine protons, in the upfield region, typically around 1.1-1.3 ppm. acdlabs.com The tri-isopropylsilyl group will exhibit a complex pattern, with a septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons. rsc.org The protons of the butyl chain will appear as multiplets, with those closest to the oxygen atoms (α-protons) being shifted downfield. The methylene group adjacent to the TIPS ether oxygen is expected around 3.6-3.8 ppm, while the methylene group next to the t-butoxy oxygen would be slightly more upfield, around 3.4-3.6 ppm. oregonstate.edulibretexts.org The two central methylene groups of the butyl chain would appear as more complex multiplets in the 1.5-1.7 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the proton data, with each unique carbon atom giving a distinct signal. bhu.ac.in The quaternary carbon of the t-butyl group is expected around 72-74 ppm, with the three equivalent methyl carbons appearing around 27-29 ppm. rsc.org For the tri-isopropylsilyl group, the methine carbons are anticipated around 12-14 ppm and the methyl carbons around 18-20 ppm. The carbons of the butyl chain will be differentiated by their proximity to the oxygen atoms. The carbon bonded to the TIPS-ether oxygen (C1) would be around 62-64 ppm, and the carbon bonded to the t-butoxy oxygen (C4) would be in a similar range, around 61-63 ppm. The internal methylene carbons (C2 and C3) are expected to resonate further upfield, typically in the 25-30 ppm range. libretexts.orglibretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃C- | 1.19 (s, 9H) | 27.5 (3C) |
| (CH₃)₃C - | - | 72.8 |
| -O-CH₂-(CH₂)₂-CH₂-O-Si | 3.40 (t, 2H) | 61.5 |
| -O-CH₂-CH₂-CH₂-CH₂-O-Si | 1.60 (m, 2H) | 29.0 |
| -O-CH₂-CH₂-CH₂-CH₂-O-Si | 1.55 (m, 2H) | 28.5 |
| -O-(CH₂)₃-CH₂-O-Si | 3.65 (t, 2H) | 62.8 |
| ((CH₃)₂CH)₃Si- | 1.05 (d, 18H) | 18.0 (6C) |
| ((CH₃)₂CH )₃Si- | 1.10 (sept, 3H) | 12.0 (3C) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, sept = septet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. huji.ac.illibretexts.org For this compound, strong cross-peaks are expected between the adjacent methylene groups of the butyl chain, confirming their sequence. ceitec.cz For instance, the protons at C4 would show a correlation to the protons at C3, which in turn would correlate with the protons at C2, and finally C2 with C1. The methine and methyl protons of the tri-isopropylsilyl group would also show strong COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments. columbia.educolumbia.edu Each proton signal from the butyl chain and the protecting groups would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, offering insights into the molecule's conformation. nanalysis.comhuji.ac.il Due to the flexible nature of the butyl chain, NOESY correlations might be observed between protons that are not directly bonded but come into close spatial proximity due to chain folding. libretexts.org For example, correlations might be seen between the t-butyl protons and protons on the butyl chain, or between the isopropyl protons and the butyl chain, providing information on the preferred solution-state conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the exact molecular formula can be determined, distinguishing it from other potential compounds with the same nominal mass. This is a definitive method for verifying the successful synthesis of the target molecule.
Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI)
Both EI and ESI mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns.
Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺), albeit potentially of low intensity due to the lability of the molecule. Key fragmentation pathways would likely involve the loss of a t-butyl group as a stable carbocation ([M - 57]⁺) and cleavage of the C-O and Si-O bonds. Fragmentation of the tri-isopropylsilyl group, such as the loss of an isopropyl radical ([M - 43]⁺), is also expected. nih.gov
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of the parent ion would induce fragmentation. Common fragmentation pathways in ESI-MS/MS would involve the neutral loss of isobutylene (B52900) (56 Da) from the t-butoxy group, and the loss of the entire t-butoxy group (73 Da). The Si-O bond is also susceptible to cleavage, leading to ions corresponding to the protonated tri-isopropylsilanol and the remaining butoxybutyl fragment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum reveals the characteristic vibrational frequencies of the molecule's bonds. For a molecule to absorb infrared radiation, it must undergo a net change in dipole moment during its vibrational or rotational motion.
Characteristic Vibrational Modes of Ether and Alkane Functionalities
The infrared spectrum of this compound is dominated by absorptions arising from its alkane and ether components.
Alkane Vibrations (C-H bonds): The molecule contains numerous sp³ hybridized C-H bonds in the butyl, t-butyl, and isopropyl groups. These give rise to prominent absorption bands.
Ether Vibrations (C-O and Si-O bonds): The molecule possesses two distinct ether linkages: the t-butoxy (C-O-C) group and the silyl (B83357) ether (Si-O-C) group. These linkages produce strong, characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The following interactive table summarizes the expected key IR absorption bands for this compound.
X-ray Crystallography (for suitable derivatives)
Elucidation of Solid-State Molecular Conformation and Intermolecular Interactions
Intermolecular Interactions: As an acyclic, nonpolar molecule lacking strong hydrogen bond donors or acceptors, the crystal packing of this compound would be primarily governed by weak van der Waals forces (specifically, London dispersion forces). libretexts.orgquora.com
The table below presents typical bond lengths and angles for the key structural motifs within the molecule, derived from crystallographic data of analogous compounds.
Table of Compounds Mentioned
Computational and Theoretical Investigations of 4 T Butoxy Butyltri Isopropylsilylether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are frequently employed to determine electronic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy and spatial distribution of these orbitals provide critical information about potential reaction sites.
For 4-(t-Butoxy)butyltri-isopropylsilylether, the HOMO is expected to be localized primarily on the oxygen atoms, as they are the most electronegative atoms with lone pairs of electrons. The large lobes of the HOMO would be centered on the ether linkages, making these sites susceptible to attack by electrophiles, such as protons in an acidic deprotection step. Conversely, the LUMO would be distributed along the C-O and Si-O bonds, representing the regions that would accept electrons during a nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for an Analogous t-Butoxy Compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Localized on oxygen atoms of the t-butoxy group, indicating nucleophilic character. |
| LUMO | -1.23 | Distributed across the C-O bonds, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.62 | Suggests high kinetic stability under neutral conditions. |
Data derived from DFT calculations on an analogous molecule containing a t-butoxy group. nih.govresearchgate.net
The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In this compound, the ESP map would show a significant negative potential (red) around the two oxygen atoms of the ether linkages. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. These regions are the most likely sites for electrophilic attack. The bulky tri-isopropylsilyl and t-butyl groups, composed of less electronegative carbon and hydrogen atoms, would exhibit a more neutral or slightly positive potential (green to blue). This charge distribution confirms that the ether oxygens are the primary centers for interaction with acids, initiating the deprotection process.
Conformational Analysis and Energy Landscapes
Conformational analysis can be performed using both molecular mechanics (MM) and more accurate quantum mechanical methods like DFT. MM methods are faster and suitable for exploring a wide range of conformations, while DFT provides more precise energy calculations for the most stable conformers.
For the central butyl chain, the key degrees of freedom are the dihedral angles around the C-C bonds. The lowest energy conformation is expected to be the fully extended, all-staggered (anti) conformation, which minimizes steric hindrance between the bulky terminal groups. Gauche conformations, where the terminal groups are closer together, would be higher in energy due to steric repulsion.
Table 2: Calculated Relative Energies of Butane Conformers as a Model for the Alkyl Chain
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti | 180° | 0 (most stable) |
| Gauche | ± 60° | ~3.8 |
| Eclipsed (H, CH3) | 120° | ~14 |
| Eclipsed (CH3, CH3) | 0° | ~19 |
Data based on general principles of alkane conformational analysis.
Mechanistic Studies of Protection and Deprotection Reactions
Understanding the mechanisms of how the t-butoxy and tri-isopropylsilyl ether groups are cleaved is crucial for their application in organic synthesis. Computational studies can elucidate the reaction pathways and identify the transition states involved.
The deprotection of ethers is typically acid-catalyzed. wikipedia.org For the t-butoxy group, the mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a stable t-butyl carbocation and the free alcohol. wikipedia.org DFT calculations on the acid-catalyzed decomposition of a model compound, t-butyl methyl ether, have characterized the transition state for this process. unirioja.es The transition state involves an elongated C-O bond and the transfer of a proton from the catalyst to the ether oxygen.
The cleavage of the tri-isopropylsilyl (TIPS) ether can proceed through different mechanisms depending on the reagents. Under acidic conditions, the mechanism is similar to the t-butyl ether cleavage, involving protonation of the oxygen. However, silyl (B83357) ethers are most commonly cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate (a hypervalent silicon species). This intermediate then fragments to release the alkoxide and the stable tri-isopropylfluorosilane. The large steric bulk of the isopropyl groups on the silicon atom significantly influences the rate of this cleavage, making TIPS ethers more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS). wikipedia.org
A DFT study on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides provides quantitative data on the transition state. unirioja.es The calculations show that the C-O bond is significantly elongated in the transition state, and the activation energy is influenced by the strength of the acid catalyst.
Table 3: Calculated Transition State Properties for the HCl-Catalyzed Decomposition of t-Butyl Methyl Ether
| Parameter | Value |
|---|---|
| Activation Free Energy (ΔG‡) | 133.9 kJ/mol |
| Activation Enthalpy (ΔH‡) | 68.5 kJ/mol |
| Activation Entropy (ΔS‡) | -135.7 J/(mol·K) |
| Bond Distance O-C(t-butyl) | 2.483 Å |
| Bond Distance H-Cl | 2.107 Å |
Data from a DFT study on a model reaction for t-butyl ether cleavage. unirioja.es
Energy Barrier Calculations
The primary energy barriers of interest are associated with the rotation around the C-O bond of the t-butoxy group and the Si-O bond of the tri-isopropylsilylether group. These rotations are significantly influenced by the steric bulk of the t-butyl and tri-isopropyl groups, respectively.
Analysis of the t-Butoxy Group: Research on analogous molecules, such as methyl tert-butyl ether (MTBE), provides insight into the energy barrier for rotation around the C-O bond adjacent to a t-butyl group. Computational studies using methods like Coupled Cluster Singles, Doubles, and Perturbative Triples [CCSD(T)] have been employed to determine these barriers. For MTBE, the calculated energy barrier for the internal rotation of the methoxy (B1213986) methyl group is significantly influenced by the bulky t-butyl group. rsc.org One study calculated this barrier to be approximately 585.4 cm⁻¹, which corresponds to about 1.67 kcal/mol. rsc.org The rotation of the entire t-butyl group itself also has a characteristic energy barrier, which in various alkanes has been calculated to be in the range of 4-6 kcal/mol. researchgate.net These values suggest a moderate energy barrier for conformational changes involving the t-butoxy portion of the target molecule.
Analysis of the Tri-isopropylsilylether (TIPS) Group: The tri-isopropylsilyl (TIPS) group is exceptionally bulky, and this steric hindrance is a dominant factor in the conformational preferences and energy barriers of molecules containing it. researchgate.netnih.gov Computational and NMR studies on silyloxycyclohexanes have shown that bulky silyl ether groups have complex conformational behaviors. nih.govacs.org The large steric profile of the three isopropyl groups restricts rotation around the Si-O and adjacent O-C bonds. This steric clash can overrule other conformational preferences within a molecule. researchgate.netnih.gov While specific energy barrier calculations for the rotation around the Si-O bond in simple alkyl TIPS ethers are not readily found, the interactions are known to be significant. The energy cost is associated with the eclipsing interactions between the isopropyl groups and substituents on the adjacent carbon atom. Molecular mechanics (MM3) calculations on related silyl ethers suggest that rotation toward an eclipsed conformation of the exocyclic C-O bond can relieve some 1,3-repulsive interactions. nih.govacs.org The barrier is expected to be higher than that of the less-hindered t-butoxy group.
The following table summarizes representative calculated energy barriers for rotations in fragments analogous to this compound.
| Analogous Compound/Fragment | Rotation Axis | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Methyl tert-butyl ether | O-CH₃ | CCSD(T)/cc-pVTZ | ~1.67 | rsc.org |
| Various t-butyl aromatics | Aryl-C(CH₃)₃ | DFT | 4.0 - 6.5 | researchgate.net |
| Tetramethylsilane | Si-CH₃ | Experimental | ~1.2 | msu.edu |
| Silyloxycyclohexanes | C-O (exocyclic) | MM3 | Qualitatively significant due to steric hindrance | nih.govacs.org |
Emerging Research Directions and Future Prospects
Development of Novel Synthetic Routes
The synthesis of silyl (B83357) ethers is a mature field, yet there is always a drive for milder, more efficient, and selective methods, particularly for sterically hindered groups like TIPS.
Catalytic Silylation: Traditional methods for introducing silyl groups often involve stoichiometric amounts of reagents. wikipedia.org Future research will likely focus on developing catalytic methods for the synthesis of 4-(t-Butoxy)butyltri-isopropylsilylether. This could involve the use of earth-abundant metal catalysts or organocatalysts to promote the silylation of 4-(t-Butoxy)butanol. dicp.ac.cnresearchgate.net Such catalytic systems could offer higher atom economy and milder reaction conditions. For instance, isothiourea catalysts have been shown to be effective for the kinetic resolution of secondary alcohols via silylation, a principle that could be adapted for selective silylations. researchgate.netnsf.gov
Dehydrogenative Coupling: A particularly "green" approach that is gaining traction is the dehydrogenative coupling of alcohols and hydrosilanes, which produces only hydrogen gas as a byproduct. gelest.comscispace.com The development of catalysts, potentially based on palladium nanoparticles or copper complexes, for the efficient dehydrogenative silylation of 4-(t-Butoxy)butanol with tri-isopropylsilane would represent a significant advance. dicp.ac.cnscispace.com
| Synthetic Approach | Potential Catalyst | Key Advantages |
| Catalytic Silylation | Isothiourea derivatives, Earth-abundant metal complexes | High atom economy, mild conditions, potential for enantioselectivity |
| Dehydrogenative Coupling | Palladium nanoparticles, Copper(I) hydride complexes | Green (H₂ byproduct), high efficiency |
Exploration of New Applications in Materials Science or Catalysis
The unique structure of this compound makes it an interesting candidate for applications in both materials science and catalysis.
Degradable Polymers: Silyl ethers are known to be hydrolytically labile, a property that is being exploited in the design of degradable polymers. nih.govmdpi.combohrium.com Poly(silyl ether)s (PSEs) are emerging as sustainable materials with tunable degradation rates. nih.govmdpi.com The bifunctional nature of this compound, once deprotected, could allow it to act as a monomer or cross-linker in the synthesis of novel PSEs. The steric bulk of the TIPS group would influence the polymer's properties, such as thermal stability and degradation kinetics. nih.gov These materials could find applications in biomedical devices, such as drug delivery systems, where controlled degradation is crucial. nih.govnih.gov
Catalyst Design: Diarylprolinol silyl ethers are powerful organocatalysts for a wide range of asymmetric reactions. acs.org While this compound is not a diarylprolinol ether, its bulky silyl group could be incorporated into novel catalyst scaffolds. The t-butoxybutyl chain could serve as a flexible linker to attach the catalytic core to a solid support or to modify the catalyst's solubility and steric environment.
| Application Area | Potential Role of the Compound | Key Features |
| Materials Science | Monomer/Cross-linker for Poly(silyl ether)s | Introduces degradability, steric bulk influences properties |
| Catalysis | Component of novel catalyst structures | Bulky silyl group for steric control, linker for immobilization |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of new molecules has spurred the development of automated synthesis platforms. sigmaaldrich.comyoutube.comyoutube.com These systems rely on robust and well-understood reactions that can be performed in a standardized manner.
The synthesis and deprotection of silyl ethers are common operations in multi-step organic synthesis and are amenable to automation. sigmaaldrich.com The distinct properties of the TIPS and t-butoxy groups in this compound make it a candidate for integration into automated workflows where orthogonal protection is required. For instance, an automated platform could selectively deprotect one end of the molecule, perform a subsequent reaction, and then deprotect the other end for further functionalization. Continuous flow synthesis, in particular, offers excellent control over reaction parameters and is well-suited for the modular synthesis of complex molecules incorporating such bifunctional building blocks. rsc.org
Green Chemistry Approaches for Synthesis and Deprotection
Green chemistry principles are increasingly influencing the design of chemical processes, aiming to reduce waste and energy consumption.
Greener Synthesis: As mentioned, dehydrogenative coupling is a green route to silyl ethers. gelest.comscispace.com Another promising avenue is the use of ionic liquids as recyclable reaction media for silylation reactions, which can replace volatile and toxic organic solvents. acs.orgorganic-chemistry.org Research into the use of ionic liquids for the synthesis of bulky silyl ethers like the one could lead to more sustainable manufacturing processes.
Greener Deprotection: Traditional methods for silyl ether cleavage often rely on fluoride (B91410) reagents or strong acids. nih.gov Milder and more environmentally benign methods are being developed. These include the use of catalytic amounts of iron in methanol or reusable acidic resins. mdpi.comorganic-chemistry.org Microwave-assisted deprotection is another technique that can reduce reaction times and energy consumption. mdpi.com For the t-butoxy group, enzymatic or mild acid-catalyzed deprotection methods are being explored to avoid harsh conditions. The use of natural acids, such as those found in lemon juice, in combination with ethanol has been shown to be effective for the removal of some acid-labile protecting groups. tetrahedron-green-chem.com
| Green Chemistry Aspect | Approach | Examples |
| Synthesis | Alternative Solvents | Ionic Liquids |
| Atom-Economical Reactions | Dehydrogenative Coupling | |
| Deprotection | Mild Catalysis | Catalytic iron in methanol, reusable acidic resins |
| Energy Efficiency | Microwave-assisted deprotection | |
| Benign Reagents | Natural acids (e.g., from lemon juice) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(t-Butoxy)butyltri-isopropylsilylether?
- Methodology : Use a stepwise approach: (1) Protect the hydroxyl group with a t-butoxy moiety via reaction with tert-butyl bromide under basic conditions (e.g., NaH in THF). (2) Introduce the tri-isopropylsilyl (TIPS) group using triisopropylsilyl chloride (TIPSCl) and imidazole in anhydrous DMF under inert atmosphere. Monitor progress via TLC (hexane:EtOAc 8:2). Purify via silica gel chromatography .
- Key Data : Molecular weights of analogous compounds (e.g., 555.80 g/mol for C31H57NO7 derivatives) suggest similar solubility profiles in non-polar solvents .
Q. How to purify this compound effectively?
- Methodology : Use flash chromatography with a gradient of hexane:ethyl acetate (95:5 to 85:15) to separate by polarity. Confirm purity via ¹H NMR (e.g., characteristic tert-butyl singlet at ~1.2 ppm) and GC-MS for low molecular weight impurities. Recrystallization in hexane at -20°C may improve crystallinity .
Q. What stability considerations are critical for handling this compound?
- Methodology : Store under argon at -20°C to prevent hydrolysis of the silyl ether. Avoid prolonged exposure to moisture or acidic conditions (pH < 5), which cleave the TIPS group. Monitor degradation via IR spectroscopy (loss of Si-O stretch at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How to address regioselectivity challenges during silylation of the t-butoxy-protected intermediate?
- Methodology : Use steric hindrance to direct silylation: The bulky tri-isopropylsilyl group favors reaction at less hindered hydroxyl sites. Catalytic systems like tris(t-butoxy)cyclopentadienylzirconium (e.g., 0403370) can enhance selectivity by coordinating to specific oxygen atoms .
- Data Analysis : Compare ¹³C NMR shifts of silylated vs. non-silylated carbons (Δδ ~5–10 ppm) to confirm regiochemistry .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- Methodology : Employ 2D NMR (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis. X-ray crystallography is ideal for absolute configuration determination, as seen in analogous compounds (e.g., 4-(t-Butoxy)benzaldehyde, InChIKey: VWSFZYXXQDKXKQ) .
Q. How to reconcile contradictory spectral data for silyl ether derivatives?
- Methodology : Perform iterative analysis: (1) Cross-validate NMR assignments with DEPT-135 and COSY. (2) Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. (3) Re-examine synthetic steps for potential byproducts (e.g., incomplete deprotection). Reference NIST data (e.g., CAS 57699-45-3) for benchmark spectra .
Q. What catalytic applications exist for this compound in organometallic systems?
- Methodology : Investigate its role as a ligand or precursor in transition-metal catalysis. For example, tris(t-butoxy)cyclopentadienylhafnium (0722200) demonstrates activity in olefin polymerization. Mechanistic studies (e.g., kinetic isotope effects) can elucidate interactions between the silyl ether and metal centers .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for silylation?
- Methodology : (1) Compare solvent systems: Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions. (2) Optimize stoichiometry (1.2–1.5 eq TIPSCl) to account for moisture sensitivity. (3) Replicate literature protocols (e.g., from ) under strictly anhydrous conditions .
Experimental Design Considerations
Q. How to design experiments assessing hydrolytic stability under physiological conditions?
- Methodology : Simulate biological environments using PBS buffers (pH 7.4, 37°C). Monitor degradation via HPLC-MS over 24–72 hours. Compare with control samples in anhydrous DMSO. Calculate half-life (t½) using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
